molecular formula C10H11N3O2S2 B6416651 3-[(4-methylphenyl)methanesulfonyl]-1,2,4-thiadiazol-5-amine CAS No. 924860-67-3

3-[(4-methylphenyl)methanesulfonyl]-1,2,4-thiadiazol-5-amine

Cat. No. B6416651
CAS RN: 924860-67-3
M. Wt: 269.3 g/mol
InChI Key: LNPKVNZXFYBUKH-UHFFFAOYSA-N
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Description

3-[(4-methylphenyl)methanesulfonyl]-1,2,4-thiadiazol-5-amine (3-MPS-TDA) is a heterocyclic compound that has been used in various scientific and medical research applications. It is a sulfur-containing derivative of thiadiazol-5-amine, and is a common reagent in organic synthesis. In recent years, 3-MPS-TDA has been studied for its potential applications in drug development, biochemistry, and physiology.

Scientific Research Applications

3-[(4-methylphenyl)methanesulfonyl]-1,2,4-thiadiazol-5-amine has been used in various scientific and medical research applications. It has been used as a reagent in organic synthesis, as a catalyst for the synthesis of polymers, and as a ligand for the synthesis of metal complexes. In addition, 3-[(4-methylphenyl)methanesulfonyl]-1,2,4-thiadiazol-5-amine has been studied for its potential applications in drug development, biochemistry, and physiology.

Mechanism of Action

Action Environment

The action of “3-[(4-methylphenyl)methanesulfonyl]-1,2,4-thiadiazol-5-amine” can be influenced by various environmental factors . These could include the pH of the environment, the presence of other molecules or drugs, and the specific type of cells or tissues in which the compound is present. These factors can influence the compound’s stability, efficacy, and the nature of its interactions with its targets.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[(4-methylphenyl)methanesulfonyl]-1,2,4-thiadiazol-5-amine in laboratory experiments include its low cost, availability, and ease of synthesis. Additionally, it is relatively stable and can be stored for long periods of time. The main limitation of 3-[(4-methylphenyl)methanesulfonyl]-1,2,4-thiadiazol-5-amine is that its mechanism of action is not fully understood, which can make it difficult to predict its effects in certain experiments.

Future Directions

The potential applications of 3-[(4-methylphenyl)methanesulfonyl]-1,2,4-thiadiazol-5-amine are numerous and the compound is currently being studied for its potential therapeutic applications. Some potential future directions for research include further studies of its mechanism of action, exploring its potential uses in drug development, and investigating its potential uses in treating various diseases and conditions. Additionally, further studies of its biochemical and physiological effects could help to identify new therapeutic targets.

Synthesis Methods

3-[(4-methylphenyl)methanesulfonyl]-1,2,4-thiadiazol-5-amine can be synthesized by reacting 4-methylphenylmethanesulfonamide with thiourea in the presence of a base such as sodium hydroxide. This reaction is typically carried out at temperatures of around 80°C for several hours. The reaction yields an intermediate amine which is then reacted with thiadiazole to form the desired product.

properties

IUPAC Name

3-[(4-methylphenyl)methylsulfonyl]-1,2,4-thiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S2/c1-7-2-4-8(5-3-7)6-17(14,15)10-12-9(11)16-13-10/h2-5H,6H2,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPKVNZXFYBUKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)C2=NSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301183076
Record name 3-[[(4-Methylphenyl)methyl]sulfonyl]-1,2,4-thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301183076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Methylbenzyl)sulfonyl]-1,2,4-thiadiazol-5-amine

CAS RN

924860-67-3
Record name 3-[[(4-Methylphenyl)methyl]sulfonyl]-1,2,4-thiadiazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924860-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[(4-Methylphenyl)methyl]sulfonyl]-1,2,4-thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301183076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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